molecular formula C25H28N4O4S B2600038 Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 946241-53-8

Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Katalognummer: B2600038
CAS-Nummer: 946241-53-8
Molekulargewicht: 480.58
InChI-Schlüssel: MKIAOYWIHWGIID-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains several functional groups, including a benzylpiperazine, a carboxylate, and a tetrahydroquinazoline. These groups could potentially confer a variety of chemical properties to the compound .


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple ring systems. The benzylpiperazine and tetrahydroquinazoline rings, in particular, could contribute to this complexity .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as oxidation, reduction, and various types of substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the carboxylate group could make the compound acidic, while the benzylpiperazine group could confer basic properties .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

The chemical structure suggests it might be related to quinazoline derivatives, a class of compounds known for their diverse biological activities, including antibacterial, antitumor, and enzyme inhibition properties. For instance, synthetic procedures and pharmacological properties of quinazoline derivatives have been explored, revealing their potential as broad-spectrum antimicrobial agents and selective enzyme inhibitors. One study highlighted the synthesis and antibacterial activities of temafloxacin hydrochloride, demonstrating the antimicrobial potential of quinazoline derivatives (Chu et al., 1991). Another research effort focused on modifying BIX-01294, a known histone methyltransferase inhibitor, resulting in novel quinazoline derivatives that showed selective inhibition of DNA methyltransferase 3A, suggesting their use in epigenetic studies (Rotili et al., 2014).

Chemical Synthesis Techniques

Chemical synthesis techniques for related compounds, such as cyclization reactions to form tetrahydroquinoline and benzazepinone derivatives, have been described. These techniques are crucial for creating structurally complex molecules for further pharmacological evaluation. One study discussed the Dieckmann cyclisation to generate methyl 1,2,3,4-tetrahydro-4-oxoquinoline-3-carboxylate, a key intermediate in the synthesis of more complex quinazoline derivatives (Proctor et al., 1972).

Potential Applications in Sensor Development

Quinazoline derivatives have also found applications in the development of fluorescent sensors. For example, novel fluorescent sensors based on benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid for Cu2+ detection have been developed, showcasing the versatility of quinazoline frameworks in analytical chemistry (Liu et al., 2014).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. It’s always important to handle chemicals with care and to follow appropriate safety protocols .

Zukünftige Richtungen

The future directions for research on this compound would depend on its intended use. For example, if it were to be used as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate' involves the condensation of 2-amino-4-oxo-6-(methylthio)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 4-(4-benzylpiperazin-1-yl)-4-oxobutyric acid methyl ester in the presence of a coupling agent. The resulting intermediate is then cyclized to form the final product.", "Starting Materials": [ "2-amino-4-oxo-6-(methylthio)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid", "4-(4-benzylpiperazin-1-yl)-4-oxobutyric acid methyl ester", "Coupling agent" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-oxo-6-(methylthio)-1,2,3,4-tetrahydroquinoline-7-carboxylic acid with 4-(4-benzylpiperazin-1-yl)-4-oxobutyric acid methyl ester in the presence of a coupling agent to form an intermediate.", "Step 2: Cyclization of the intermediate to form the final product, 'Methyl 3-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate'." ] }

CAS-Nummer

946241-53-8

Molekularformel

C25H28N4O4S

Molekulargewicht

480.58

IUPAC-Name

methyl 3-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H28N4O4S/c1-33-24(32)19-9-10-20-21(16-19)26-25(34)29(23(20)31)11-5-8-22(30)28-14-12-27(13-15-28)17-18-6-3-2-4-7-18/h2-4,6-7,9-10,16H,5,8,11-15,17H2,1H3,(H,26,34)

InChI-Schlüssel

MKIAOYWIHWGIID-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCCC(=O)N3CCN(CC3)CC4=CC=CC=C4

Löslichkeit

not available

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.